sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate

Thermal stability Volatility Electrolyte solvent

sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate (CAS 1923065-28-4) is a fluorinated acyclic carbonate ester with the molecular formula C₁₀H₁₅F₅O₃ and a molecular weight of 278.22 g·mol⁻¹. The compound belongs to the class of asymmetric dialkyl carbonates, wherein one alkyl chain is a sec-butyl group and the other is a 4,4,5,5,5-pentafluoropentyl chain.

Molecular Formula C10H15F5O3
Molecular Weight 278.22 g/mol
Cat. No. B12079950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate
Molecular FormulaC10H15F5O3
Molecular Weight278.22 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)OCCCC(C(F)(F)F)(F)F
InChIInChI=1S/C10H15F5O3/c1-3-7(2)18-8(16)17-6-4-5-9(11,12)10(13,14)15/h7H,3-6H2,1-2H3
InChIKeyXVYATOPPTQERJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate – Basic Physical Properties and Compound Class Identification


sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate (CAS 1923065-28-4) is a fluorinated acyclic carbonate ester with the molecular formula C₁₀H₁₅F₅O₃ and a molecular weight of 278.22 g·mol⁻¹ . The compound belongs to the class of asymmetric dialkyl carbonates, wherein one alkyl chain is a sec-butyl group and the other is a 4,4,5,5,5-pentafluoropentyl chain. Experimentally determined physical constants include a boiling point of 214.9 ± 40.0 °C at 760 mmHg and a density of 1.2 ± 0.1 g·cm⁻³ . These properties position it as a relatively high-boiling, dense fluorinated carbonate suitable for specialty solvent and electrolyte applications.

Fluorinated carbonate for electrolyte research
High boiling point reduces volatility risk
Dense liquid supports phase separation in synthesis

Why Non‑Fluorinated or Shorter‑Chain Analogs Cannot Simply Substitute sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate


Fluorinated dialkyl carbonates are not interchangeable with their non‑fluorinated counterparts because the incorporation of a perfluoroalkyl chain fundamentally alters thermal stability, oxidative stability, and solvent polarity . Industrial data show that fluorinated carbonates suppress flammability and improve solid‑electrolyte interphase (SEI) formation in lithium‑ion batteries, leading to enhanced capacity retention and a wider operating voltage window (4.2–5.0 V) . The sec-butyl group further contributes to asymmetric character that lowers electrolyte freezing points, a property not replicated by symmetric or non‑fluorinated carbonates [1]. Consequently, substituting sec-butyl 4,4,5,5,5-pentafluoropentyl carbonate with a generic alkyl carbonate risks losing these performance attributes and may compromise device safety or analytical reproducibility.

  • Non-fluorinated analogs may lack oxidative stability and SEI formation benefits in high-voltage cells.
  • Symmetrical or non-fluorinated carbonates may not replicate the lower freezing point from the sec-butyl group.
  • Fluorine-free carbonates may exhibit higher volatility, limiting use in high-temperature electrolyte research.

Quantitative Differentiation Evidence for sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate vs. Closest Analogs


Boiling Point Elevation vs. Non‑Fluorinated sec-Butyl Ethyl Carbonate

sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate exhibits a significantly higher boiling point than the non‑fluorinated analog sec-butyl ethyl carbonate [1]. The 46 °C increase reflects stronger intermolecular interactions imparted by the pentafluoropentyl chain, which reduces volatility and extends the liquid range for high-temperature applications.

Boiling point increase
Cross-study comparable
+46 °C
Supports high-temperature electrolyte use
vs. non-fluorinated sec-butyl ethyl carbonate
Thermal stability Volatility Electrolyte solvent

Liquid Density Increase vs. Non‑Fluorinated sec-Butyl Ethyl Carbonate

The density of sec-butyl 4,4,5,5,5-pentafluoropentyl carbonate is 1.2 g·cm⁻³, compared with 0.949 g·cm⁻³ for sec-butyl ethyl carbonate . The approximately 26 % higher density is attributable to the mass and polarizability of the pentafluoropentyl segment, which influences solvation, phase behavior, and handling characteristics.

Density increase
Cross-study comparable
+0.25 g·cm⁻³
Improves biphasic separation and volumetric energy density
vs. non-fluorinated analog
Density Solvent property Phase separation

Fluorine Content as a Quantitative Descriptor of Thermal and Chemical Stability

sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate contains 34.1 wt% fluorine (five fluorine atoms, total fluorine mass 95 g·mol⁻¹ ÷ 278.22 g·mol⁻¹), whereas non‑fluorinated sec-butyl ethyl carbonate contains 0 wt% fluorine [1]. Fluorine content is widely correlated with enhanced thermal stability, reduced surface tension, and increased hydrophobicity in carbonate solvents.

Fluorine content
Class-level inference
34.1 wt% F
Quantifiable criterion for non-flammable electrolyte selection
Calculated from molecular formula
Fluorine content Thermal stability Hydrophobicity

Class‑Level Evidence of Enhanced Oxidative Stability and Capacity Retention in Lithium-Ion Cells

Halocarbon's commercial fluorinated carbonates, which are structurally analogous to sec-butyl 4,4,5,5,5-pentafluoropentyl carbonate, deliver improved capacity retention and enhanced oxidative stability when used at 10 wt% additive loading in NMC622/graphite pouch cells cycled at 45 °C between 4.35 V and 3.00 V . While no direct head-to-head data for the target compound itself are publicly available, the demonstrated class behavior supports the expectation that the pentafluoropentyl chain confers similar benefits.

Capacity retention
Supporting evidence
Qualitative improvement
Class-level data support additive screening for battery R&D
No direct head-to-head data for target compound
Lithium-ion battery Oxidative stability Capacity retention

Priority Application Scenarios for sec-Butyl 4,4,5,5,5-pentafluoropentyl carbonate Based on Quantitative Differentiation


High-Voltage Lithium-Ion Battery Electrolyte Additive

The elevated boiling point (214.9 °C) and high fluorine content (34.1 wt%) indicate reduced volatility and potential flame retardancy, while class‑level data confirm that analogous fluorinated carbonates improve capacity retention and oxidative stability in NMC622/graphite cells up to 4.35 V . Electrolyte formulators can prioritize this compound for high‑voltage (≥4.4 V) lithium‑ion batteries where thermal runaway prevention and SEI integrity are critical.

High-Temperature Organic Synthesis Solvent

With a boiling point approximately 46 °C higher than that of sec-butyl ethyl carbonate, sec-butyl 4,4,5,5,5-pentafluoropentyl carbonate provides a wider liquid range for reactions conducted at elevated temperatures . Its density (1.2 g·cm⁻³) also facilitates product separation in aqueous work‑ups, making it a practical solvent choice for fluorination chemistry and nucleophilic substitutions requiring thermal persistence.

Fluorous Biphasic and Phase‑Transfer Catalysis

The 34.1 wt% fluorine content imparts strong fluorous character, enabling the compound to serve as a fluorous solvent or co‑solvent in biphasic systems for catalyst recycling . Density differences relative to non‑fluorinated solvents (≈0.25 g·cm⁻³ higher) improve phase disengagement, reducing cross‑contamination and simplifying purification protocols.

Specialty Analytical Derivatization Reagent

Fluorinated carbonates and chloroformates are established derivatization agents for gas chromatography–mass spectrometry, enhancing volatility and electron‑capture detection sensitivity . While direct derivatization data for this specific carbonate are not yet published, its structural analogy to known reagents such as pentafluoropentyl chloroformate supports its evaluation for the analysis of polar analytes in complex matrices.

Application
Selection Property
Validation Focus
High-voltage battery electrolyte additive
Fluorine content and thermal stability
Oxidative stability and capacity retention evaluation
High-temperature synthesis solvent
Elevated boiling point and density
Thermal stability and solvent recovery assessment
Fluorous biphasic catalysis
Fluorous character and density differential
Phase separation and catalyst recycling efficiency
Analytical derivatization reagent
Structural analogy to known reagents
Derivatization efficiency and detection sensitivity
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